molecular formula C7H12O4 B1605921 Ethyl 2-acetyloxypropanoate CAS No. 2985-28-6

Ethyl 2-acetyloxypropanoate

Cat. No.: B1605921
CAS No.: 2985-28-6
M. Wt: 160.17 g/mol
InChI Key: BCHOKJRLDTXCSF-UHFFFAOYSA-N
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Description

Ethyl 2-acetyloxypropanoate, also known as ethyl 2-acetoxypropanoate, is an organic compound with the molecular formula C7H12O4. It is an ester derived from propanoic acid and ethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyloxypropanoate can be synthesized through the esterification of 2-hydroxypropanoic acid (lactic acid) with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds as follows:

CH3CH(OH)COOH+(CH3CO)2OCH3CH(OCOCH3)COOH+CH3COOH\text{CH}_3\text{CH}(\text{OH})\text{COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CH}(\text{OCOCH}_3)\text{COOH} + \text{CH}_3\text{COOH} CH3​CH(OH)COOH+(CH3​CO)2​O→CH3​CH(OCOCH3​)COOH+CH3​COOH

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetyloxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-hydroxypropanoic acid and acetic acid.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: 2-hydroxypropanoic acid and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 2-hydroxypropanoic acid.

Scientific Research Applications

Ethyl 2-acetyloxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetyloxypropanoate involves its hydrolysis to form 2-hydroxypropanoic acid and acetic acid. These products can then participate in various biochemical pathways. The compound’s ester functional group is susceptible to nucleophilic attack, leading to its breakdown and subsequent reactions.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with similar properties but derived from acetic acid and ethanol.

    Methyl 2-acetyloxypropanoate: A methyl ester analog of this compound.

    Propyl 2-acetyloxypropanoate: A propyl ester analog with slightly different physical properties.

Uniqueness: this compound is unique due to its specific ester linkage and the presence of both an ethyl group and an acetyloxy group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-acetyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-10-7(9)5(2)11-6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHOKJRLDTXCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277952
Record name Ethyl 2-(acetyloxy)propanoate
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2985-28-6
Record name Propanoic acid, 2-(acetyloxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2985-28-6
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Record name NSC 5224
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Record name Ethyl 2-(acetyloxy)propanoate
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Record name Propanoic acid, 2-(acetyloxy)-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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